molecular formula C24H36O5 B589217 Epi Lovastatin-d3 CAS No. 1330264-51-1

Epi Lovastatin-d3

Cat. No.: B589217
CAS No.: 1330264-51-1
M. Wt: 407.565
InChI Key: PCZOHLXUXFIOCF-VWOIVJJTSA-N
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Description

Epi Lovastatin-d3 is a deuterium-labeled derivative of lovastatin, a well-known cholesterol-lowering agent. Lovastatin is a member of the statin class of drugs, which are used to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, thereby reducing cholesterol synthesis in the liver . This compound is primarily used in research to study the pharmacokinetics and metabolism of lovastatin.

Mechanism of Action

Target of Action

Epi Lovastatin-d3, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . It catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to the enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol . This results in a decrease in hepatic cholesterol concentrations, which stimulates the upregulation of hepatic low-density lipoprotein (LDL) receptors, increasing hepatic uptake of LDL .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound affects the mevalonate pathway , which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . The reduction in cholesterol synthesis leads to an increase in the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL from the bloodstream .

Pharmacokinetics

This could lead to significant interactions with other drugs metabolized by the same enzymes

Result of Action

The primary result of this compound’s action is a reduction in LDL cholesterol levels . This is beneficial in managing abnormal lipid levels and lowering the risk of cardiovascular disease . Additionally, statins have been shown to have anti-inflammatory effects, potentially influencing the NLRP3 inflammasome and Toll-Like Receptor pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications metabolized by the same CYP3A4 isoenzymes could affect its metabolism and efficacy . Furthermore, the compound’s action could be influenced by the patient’s liver function, as statins primarily act in the liver . More research is needed to fully understand how environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Epi Lovastatin-d3, like other statins, plays a significant role in biochemical reactions, particularly in the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme reductase (HMG-CoA), a key enzyme in the cholesterol biosynthesis pathway . This interaction with HMG-CoA reductase is crucial in controlling the production of cholesterol in the body .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to exert inhibitory effects on the NLRP3 inflammasome and Toll-Like Receptor pathways, which play a role in inflammation and immune response . This suggests that this compound may influence cell function by modulating these signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HMG-CoA reductase, thereby inhibiting the conversion of HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis . This interaction at the molecular level leads to a decrease in cholesterol production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, studies have shown that the cholesterol-lowering effects of this compound can be seen after several days of treatment . Furthermore, this compound has been found to be stable, with no significant degradation observed over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For example, studies in rabbits have shown that this compound can significantly lower plasma cholesterol levels, with the effect being dose-dependent .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway, where it interacts with the enzyme HMG-CoA reductase . By inhibiting this enzyme, this compound disrupts the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epi Lovastatin-d3 involves the incorporation of deuterium atoms into the lovastatin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of lovastatin in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Aspergillus terreus to produce lovastatin, followed by chemical modification to introduce deuterium atoms. The final product is purified using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Epi Lovastatin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Achieved using reducing agents like sodium borohydride.

    Hydrolysis: Conducted under acidic or basic conditions.

Major Products:

Scientific Research Applications

Epi Lovastatin-d3 is widely used in scientific research, particularly in the fields of:

    Chemistry: Studying the metabolic pathways and degradation products of lovastatin.

    Biology: Investigating the effects of lovastatin on cellular processes.

    Medicine: Understanding the pharmacokinetics and pharmacodynamics of lovastatin in the human body.

    Industry: Developing new formulations and delivery methods for lovastatin

Comparison with Similar Compounds

    Lovastatin: The parent compound of Epi Lovastatin-d3.

    Simvastatin: A semisynthetic derivative of lovastatin with a similar mechanism of action.

    Atorvastatin: Another statin with a longer half-life and greater potency.

    Pravastatin: A hydrophilic statin with fewer drug interactions

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it useful for studying the metabolic pathways and pharmacokinetics of lovastatin without altering its biological activity .

Properties

CAS No.

1330264-51-1

Molecular Formula

C24H36O5

Molecular Weight

407.565

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate

InChI

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1/i3D3

InChI Key

PCZOHLXUXFIOCF-VWOIVJJTSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Synonyms

(2R)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-_x000B_dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester;  Epilovastatin-d3; 

Origin of Product

United States

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